Walphos SL-W006-1

Description

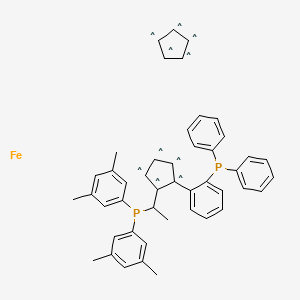

Structure

2D Structure

Properties

Molecular Formula |

C46H44FeP2 |

|---|---|

Molecular Weight |

714.6 g/mol |

InChI |

InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H; |

InChI Key |

SPJXDOOLGLNVOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of Walphos Sl W006 1

Strategies for Stereoselective Synthesis of the Walphos SL-W006-1 Scaffold

Precursor Design and Stereocontrol in Key Intermediate Formation

The construction of the chiral ferrocene (B1249389) scaffold is a foundational step in the synthesis of Walphos ligands. Strategies often involve utilizing enantiomerically pure ferrocene derivatives as starting materials, which then undergo stereoselective functionalization. A common approach involves the use of chiral amines, such as enantiopure N,N-dimethyl-1-ferrocenylethylamine (often referred to as Ugi's amine), which serve as a directing group for regioselective lithiation at the ortho-position of the cyclopentadienyl (B1206354) (Cp) ring acs.orgacs.orgnih.gov.

For instance, the synthesis of related Walphos ligands has been achieved by employing a Negishi coupling reaction between chiral ferrocene fragments. A typical route involves the coupling of (R)-1-(N,N-dimethylamino)ethylferrocene with a functionalized iodoferrocene derivative, such as 2-bromoiodoferrocene, to construct the biferrocene backbone acs.orgnih.gov. This coupling is often catalyzed by palladium complexes, such as [Pd2(dba)3]·CHCl3 in conjunction with tris(2-furyl)phosphine, enabling the diastereoselective formation of the desired ferrocene framework acs.orgnih.gov. The stereochemical outcome is dictated by the enantiopurity of the starting ferrocene fragments.

The lithiation of these chiral ferrocene precursors, typically using organolithium reagents like tert-butyllithium (B1211817) (t-BuLi), followed by electrophilic quenching with chlorophosphines, is a critical step for introducing the phosphine (B1218219) functionalities and establishing stereochemistry at the phosphorus atom if applicable acs.org. The precise control over lithiation and subsequent reactions ensures the formation of specific diastereomers, which is vital for obtaining highly enantiopure ligands acs.org.

Table 1: Representative Precursor Functionalization Strategy for Ferrocene-Based Phosphine Ligands

| Starting Material / Precursor | Lithiation Agent | Phosphine Source (Electrophile) | Second Organometallic Reagent | Product (Intermediate) | Yield | Diastereoselectivity | Reference |

| (R)-Ugi's amine (1) | t-BuLi | PhPCl₂ | o-anisyllithium | (RC,SFc,SP)-2a | 91% | Single diastereomer | acs.org |

Note: While this table illustrates a general methodology for P-chiral ferrocene ligands, the specific phosphine precursors for this compound would involve chlorophosphines corresponding to diphenylphosphino and di(3,5-xylyl)phosphino groups.

Phosphinylation Reactions for Chiral Ligand Construction

The phosphinylation step is central to constructing the this compound ligand, involving the introduction of the diphenylphosphino and di(3,5-xylyl)phosphino groups onto the functionalized ferrocene backbone. This is typically achieved through nucleophilic substitution reactions where lithiated ferrocene intermediates react with appropriate chlorophosphines.

For this compound, the synthesis would involve reacting a lithiated ferrocene precursor with chlorodiphenylphosphine (B86185) (Ph₂PCl) and di(3,5-xylyl)chlorophosphine ((3,5-Me₂C₆H₃)₂PCl) or their equivalents at different stages of the synthesis to install the two distinct phosphine functionalities. The exact sequence and specific reagents are often proprietary or detailed in patent literature google.comlu.se. The high stereoselectivity achieved in precursor functionalization often translates to the successful formation of the desired phosphine ligand with controlled stereochemistry. The general strategy involves sequential introduction of these groups, ensuring the correct regiochemistry and stereochemistry on the ferrocene scaffold.

Optimization of Synthetic Pathways for Enhanced Efficiency and Stereochemical Purity

Catalytic Systems for Specific Bond Formations in this compound Synthesis

The assembly of the ferrocene backbone and the introduction of substituents often rely on transition-metal catalyzed cross-coupling reactions. As mentioned, Negishi coupling, a palladium-catalyzed reaction between organozinc and organohalide compounds, is a powerful tool for constructing the C-C bonds within the ferrocene framework, as demonstrated in the synthesis of biferrocene-based Walphos analogues acs.orgnih.gov. Palladium catalysts, in combination with specific phosphine ligands (though not necessarily Walphos ligands themselves for the coupling step), facilitate these transformations with high efficiency and selectivity.

Other transition metals and catalytic systems may be employed for specific functionalization steps, depending on the precise synthetic route developed. The patents related to Walphos ligands often describe processes involving transition metal catalysts, such as rhodium, ruthenium, or iridium, in the context of preparing intermediates or the final ligands, highlighting the importance of catalysis in their production google.comlu.se.

Reaction Condition Tuning for Maximized Enantiomeric Excess of the Ligand

Achieving high stereochemical purity, specifically high diastereomeric excess (de) or enantiomeric excess (ee) of the final ligand, requires meticulous optimization of reaction conditions. For ferrocene-based ligands, this often involves:

Stereoselective Lithiation: Precise control over temperature and reagent stoichiometry during the lithiation of chiral ferrocene precursors is critical to direct the lithiation to the desired position and minimize epimerization.

Electrophilic Quenching: The reaction of the lithiated intermediate with chlorophosphines must be performed under conditions that favor the desired stereoisomer. For example, the reaction of lithiated precursors with dichlorophosphines followed by a second organometallic reagent has been shown to yield single diastereomers in high yields acs.org.

Solvent and Temperature Control: The choice of solvent and reaction temperature significantly impacts the selectivity and yield. Reactions are often carried out at low temperatures (e.g., -78 °C) during lithiation and subsequent electrophilic additions to maintain stereochemical integrity.

Purification: Chromatographic techniques, such as column chromatography or preparative TLC, are essential for separating diastereomers and purifying the final ligand to high stereochemical purity acs.orglu.se.

The development of Walphos ligands often focuses on achieving these high levels of stereocontrol to ensure the ligand's effectiveness in asymmetric catalysis.

Derivatization Strategies and Analogue Synthesis of this compound

The Walphos family encompasses a diverse range of ligands, indicating well-established derivatization strategies and a systematic approach to analogue synthesis. These variations are crucial for fine-tuning the ligand's steric and electronic properties to optimize performance in specific catalytic applications acs.orgnih.govresearchgate.netscbt.com.

Analogue synthesis typically involves modifying either the phosphine substituents or the ferrocene backbone. For example, other Walphos ligands differ in the aryl or alkyl groups attached to the phosphorus atoms (e.g., dicyclohexylphosphino, bis(3,5-bis(trifluoromethyl)phenyl)phosphino, or bis(3,5-dimethylphenyl)phosphino groups) google.comlu.sescbt.comgoogle.com. These variations are achieved by using different chlorophosphine precursors during the phosphinylation step.

Furthermore, modifications to the ferrocene backbone have been explored, such as the synthesis of biferrocene-based Walphos analogues, where one ferrocene unit is replaced by a second ferrocene moiety acs.orgnih.govresearchgate.net. These structural modifications allow for systematic investigation into how changes in ligand architecture affect catalytic activity and selectivity. The modular nature of the synthetic routes, often involving well-controlled coupling and phosphinylation steps, facilitates the exploration of this chemical space.

Table 2: Examples of Walphos Ligand Analogues and Synthetic Strategies

| Ligand Name / Designation | Key Structural Feature / Backbone | Phosphine Substituents | Primary Synthetic Strategy | Reference(s) |

| Walphos SL-W001-1 | Ferrocene-phenyl backbone | Bis(3,5-bis(trifluoromethyl)phenyl)phosphino | Sequential phosphinylation | google.comlu.segoogle.com |

| Walphos SL-W002-1 | Ferrocene-phenyl backbone | Diphenylphosphino | Sequential phosphinylation | google.comlu.segoogle.comsigmaaldrich.com |

| Walphos SL-W003-1 | Ferrocene-phenyl backbone | Dicyclohexylphosphino | Sequential phosphinylation | google.comlu.segoogle.com |

| Biferrocene-based Walphos | Biferrocene backbone | Various (e.g., diphenylphosphino) | Negishi coupling of ferrocene fragments, then phosphinylation | acs.orgnih.govresearchgate.net |

Catalytic Efficacy of Walphos Sl W006 1 in Asymmetric Transformations

Application in Asymmetric Hydrogenation Reactions

The Walphos ligand family has been successfully applied in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of various substrates, often achieving high enantioselectivities. acs.orgnih.gov The general structure of Walphos ligands, featuring a ferrocene (B1249389) backbone, imparts unique steric and electronic properties that are crucial for inducing chirality in the products. scbt.com

Substrate Scope and Enantioselectivity in Olefin Hydrogenation

While specific data tables for Walphos SL-W006-1 are not available, studies on analogous Walphos ligands like SL-W001-1 and SL-W002-1 provide insights into the expected substrate scope. These ligands have demonstrated high efficiency in the rhodium-catalyzed hydrogenation of olefins, including various cinnamic acid derivatives and other prochiral alkenes. acs.org For instance, in the hydrogenation of substrates like methyl acetamidoacrylate (MAC), methyl (Z)-α-acetamidocinnamate (MAA), and dimethyl itaconate (DMI), other Walphos ligands have yielded products with good to excellent enantiomeric excess (ee) values, ranging from 77% to 97%. acs.org

It is anticipated that this compound, with its di(3,5-xylyl)phosphine and diphenylphosphine moieties, would also be effective for these classes of substrates. The bulky 3,5-xylyl groups are expected to create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the hydrogenation.

Interactive Data Table: Representative Enantioselectivities in Olefin Hydrogenation with Walphos Ligands (Analogues)

| Substrate | Catalyst Precursor | Ligand Analogue | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Methyl acetamidoacrylate (MAC) | [Rh(NBD)₂]BF₄ | SL-W001-1 | 63% |

| Methyl (Z)-α-acetamidocinnamate (MAA) | [Rh(NBD)₂]BF₄ | SL-W002-1 | 88% |

| Dimethyl itaconate (DMI) | [Rh(NBD)₂]BF₄ | SL-W001-1 | High (not specified) |

| 2-Methylcinnamic acid (MCA) | [Rh(NBD)₂]BF₄ | SL-W001-1 | High (not specified) |

(Note: This table is based on data for Walphos analogues and is intended to be illustrative of the potential performance of this compound. Specific results for SL-W006-1 are not available.)

Stereochemical Outcomes in Heteroatom-Containing Substrate Hydrogenation

The hydrogenation of substrates containing heteroatoms, such as ketones and imines, is another important application for Walphos ligands. Ruthenium-based catalysts are often employed for these transformations. Research on the Walphos family has shown that they can achieve high enantioselectivities of up to 97% in the hydrogenation of ketones. acs.orgnih.gov The stereochemical outcome is highly dependent on the specific ligand structure and the substrate.

For heteroatom-containing substrates, the interaction between the heteroatom and the metal center can play a significant role in determining the stereochemical outcome. The electronic properties of the phosphine (B1218219) groups on the Walphos ligand influence this interaction. The combination of the electron-donating diphenylphosphino group and the sterically demanding di(3,5-xylyl)phosphine group in this compound suggests it could offer a unique balance of steric and electronic effects, potentially leading to high stereoselectivity. However, without specific experimental data, the precise stereochemical outcomes for various heteroatom-containing substrates remain speculative.

Role in Other Asymmetric Catalytic Processes

Beyond hydrogenation, chiral phosphine ligands like those in the Walphos family are versatile and have been explored in a range of other asymmetric catalytic reactions.

Stereoselective Carbon-Carbon Bond Forming Reactions

There is a lack of specific studies detailing the use of this compound in stereoselective carbon-carbon bond-forming reactions. However, the broader class of ferrocenyl phosphine ligands has been utilized in reactions such as asymmetric allylic alkylations and conjugate additions. For example, a Walphos ligand was tested in the Pd(0)-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl propenyl acetate, achieving good conversion and enantioselectivity. researchgate.net These reactions are fundamental in organic synthesis for building molecular complexity. The chiral environment created by ligands like this compound is critical for controlling the stereochemistry of the newly formed carbon-carbon bond.

Asymmetric Functionalization and Rearrangement Reactions

Specific applications of this compound in asymmetric functionalization and rearrangement reactions have not been reported in the available literature. Generally, chiral phosphine ligands are instrumental in a variety of such transformations, including hydroformylations, hydrosilylations, and various cycloaddition reactions. The success of these reactions often hinges on the ability of the ligand to control the geometry and electronic properties of the metal catalyst, thereby directing the stereochemical course of the reaction.

Investigation of Catalyst Stability and Turnover in this compound Systems

Detailed investigations into the catalyst stability and turnover numbers (TONs) specifically for systems employing this compound are not publicly documented. Catalyst stability and turnover are critical parameters for the practical application of any catalytic system. For the Walphos family, some studies have indicated their suitability for industrially relevant processes, suggesting a degree of robustness. For instance, a Walphos-type ligand was found to be highly suitable for the asymmetric hydrogenation of a 2-isopropylcinnamic acid derivative, an intermediate in the synthesis of a commercial drug, with turnover numbers exceeding 5000. acs.org

The stability of a catalyst is influenced by the ligand's ability to remain coordinated to the metal center under reaction conditions and its resistance to degradation. The bidentate nature of Walphos ligands generally leads to the formation of stable chelate complexes with transition metals, which is a prerequisite for high catalyst longevity and turnover. scbt.com The specific substituents on the phosphorus atoms of this compound would further modulate these properties.

Analysis of Deactivation Pathways for this compound Complexes

While specific studies exclusively detailing the deactivation of this compound complexes are not extensively documented in the public domain, a comprehensive analysis can be extrapolated from the well-established chemistry of related palladium-phosphine and ferrocene-based catalytic systems. The primary deactivation pathways for such catalysts can be broadly categorized into ligand-based degradation and metal-based phenomena.

Ligand-Based Deactivation:

One of the most common deactivation pathways for phosphine ligands, including the phosphine moieties in this compound, is oxidation. The phosphorus(III) centers are susceptible to oxidation to phosphorus(V) species, such as phosphine oxides, particularly in the presence of air or other oxidizing agents. This oxidation alters the electronic and steric properties of the ligand, diminishing its ability to coordinate effectively with the metal center and thereby reducing catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, the formation of phosphine oxides is a known route of catalyst deactivation.

Another potential ligand-based deactivation route involves the degradation of the ferrocene backbone. Although generally robust, the ferrocene moiety can undergo oxidation, especially in the presence of strong oxidizing agents. This redox activity, while potentially useful for catalyst recovery, can lead to the decomposition of the ligand framework under certain reaction conditions, resulting in loss of catalytic performance.

Metal-Based Deactivation:

The metallic center of the catalyst complex is also prone to deactivation. A common pathway is the aggregation of the metal into nanoparticles or bulk metal, often referred to as palladium black in the case of palladium catalysts. This process is typically observed under reducing conditions or at elevated temperatures and leads to a significant loss of active catalytic sites.

Furthermore, the formation of stable, off-cycle catalyst species can lead to a decrease in the observed reaction rate. These dormant species may be formed through the coordination of substrates, products, or impurities to the metal center, preventing it from participating in the desired catalytic cycle.

A summary of potential deactivation pathways for this compound complexes, based on analogous systems, is presented in the table below.

| Deactivation Pathway | Description | Consequence on Catalysis |

| Ligand Oxidation | Oxidation of P(III) to P(V) (phosphine oxide). | Loss of ligand coordination ability, leading to reduced activity and enantioselectivity. |

| Ferrocene Degradation | Irreversible oxidation or decomposition of the ferrocene backbone. | Complete loss of the chiral ligand and catalytic activity. |

| Metal Aggregation | Formation of inactive metal nanoparticles or bulk metal (e.g., palladium black). | Reduction in the number of active catalytic sites. |

| Formation of Off-Cycle Species | Coordination of inhibitors (e.g., impurities, byproducts) to the metal center. | Temporary or permanent sequestration of the active catalyst. |

This table presents potential deactivation pathways for this compound complexes based on established mechanisms for similar phosphine-ligated metal catalysts. Specific experimental data for this compound is limited.

Methodologies for Catalyst Recycling and Enhanced Sustainability

The development of sustainable chemical processes necessitates the efficient recycling and reuse of expensive and environmentally sensitive catalysts. For homogeneous catalysts like those formed with this compound, several strategies can be employed to enhance their sustainability profile.

Redox-Based Precipitation:

The redox-active nature of the ferrocene unit within this compound offers a unique handle for catalyst recovery. Oxidation of the iron center in the ferrocene moiety to the ferricenium ion can induce a significant change in the solubility of the catalyst complex, often leading to its precipitation from nonpolar organic solvents. This allows for the separation of the catalyst from the reaction mixture by simple filtration. Subsequent reduction of the ferricenium species can regenerate the active catalyst for reuse.

Immobilization on Solid Supports (Heterogenization):

To combine the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysts, this compound can be immobilized on insoluble supports. This can be achieved by covalently attaching the ligand to materials such as silica, polymers, or magnetic nanoparticles. The resulting heterogenized catalyst can be easily recovered by filtration or magnetic separation at the end of the reaction. However, care must be taken to ensure that the immobilization process does not negatively impact the catalytic activity and selectivity, and that leaching of the metal or ligand from the support is minimized.

Membrane Filtration:

Organic solvent nanofiltration (OSN) is an emerging technology for the separation of homogeneous catalysts from reaction products. aidic.it This technique utilizes membranes with specific molecular weight cut-offs to retain the larger catalyst complex while allowing the smaller product molecules to pass through. This method allows for the recovery of the catalyst in its active form without the need for chemical modification.

The table below outlines various methodologies for the recycling of this compound complexes, highlighting their principles and potential challenges.

| Recycling Methodology | Principle of Separation | Potential Advantages | Potential Challenges |

| Redox-Based Precipitation | Oxidation of the ferrocene moiety to induce precipitation. | Simple, does not require ligand modification. | Requires redox reagents; potential for incomplete precipitation or catalyst degradation. |

| Immobilization on Solid Supports | Covalent or non-covalent attachment to an insoluble material. | Easy separation by filtration; potential for continuous flow applications. | Potential for reduced activity/selectivity; metal/ligand leaching. |

| Organic Solvent Nanofiltration | Size-exclusion separation using a semi-permeable membrane. | Recovers the catalyst in its active form; applicable to a wide range of catalysts. | Membrane stability in organic solvents; potential for membrane fouling. |

This table summarizes general methodologies for catalyst recycling that could be applied to this compound complexes. The feasibility and efficiency of each method would require specific experimental validation.

Computational Chemistry and Mechanistic Studies of Walphos Sl W006 1 Catalysis

Quantum Chemical Investigations of Walphos SL-W006-1 Coordination Chemistry

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for dissecting the electronic and structural characteristics of metal complexes involving this compound. These investigations elucidate the fundamental interactions that govern catalytic activity and selectivity.

Electronic Structure Analysis of Metal-Ligand Interactions

The efficacy of this compound as a ligand stems from its ability to form stable and electronically tunable complexes with various transition metals, including palladium (Pd), rhodium (Rh), and ruthenium (Ru) acs.orgchemrxiv.orgresearchgate.net. The ligand's dual phosphine (B1218219) functionalities are central to these interactions, promoting effective electron transfer and stabilizing different oxidation states of the metal center scbt.comresearchgate.net. Computational analyses, often employing DFT with functionals like M06-2X or M06 scbt.comnih.gov, reveal the nature of metal-ligand bonding, including sigma donation from phosphorus to the metal and pi-backbonding. The ferrocene (B1249389) backbone itself contributes to the electronic landscape and steric environment around the metal, influencing its reactivity chemrxiv.org. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses further quantify these interactions, highlighting charge transfer and orbital overlap that are critical for catalytic cycles nih.gov.

Table 1: Metal-Ligand Interactions in Walphos Complexes Studied Computationally

| Metal | Typical Walphos Ligands Studied | Computational Methods Used | Key Findings on Metal-Ligand Interactions | Relevant Search Result(s) |

| Pd | SL-W002-1, Analogues | DFT, M06, M06-2X | Enhanced electron transfer, stabilization of oxidation states, steric influence on coordination geometry. | acs.orgchemrxiv.org |

| Rh | SL-W002-1, Analogues | DFT, M06 | Strong metal-ligand bonding, influence on catalytic activity and selectivity. | chemrxiv.orgresearchgate.netnih.govuni-duesseldorf.de |

| Ru | SL-W002-1, Analogues | DFT, M06 | Stabilization of metal centers, tailored steric and electronic interactions. | chemrxiv.orgresearchgate.net |

| Fe | (General studies on Fe complexes) | DFT, M06-2X, QTAIM, NBO | Analysis of bonding interactions, charge transfer, and orbital contributions. | nih.govacs.org |

Conformational Landscape and Chirality Induction within this compound Complexes

The chiral nature of this compound is paramount for its role in asymmetric catalysis. Computational studies meticulously map the conformational landscape of the ligand when coordinated to a metal center. These analyses reveal how the spatial arrangement of the phosphine groups and the ferrocene backbone dictates the stereochemical outcome of a reaction chemrxiv.orgacs.org. By simulating various low-energy conformers, researchers can identify those that are most adept at controlling the approach of substrates to the metal's active site. This conformational preference, often driven by steric repulsions between the ligand's bulky substituents and the reacting molecules, is directly responsible for the induction of chirality in the product nih.govmdpi.com. For instance, studies on related Walphos analogues have shown that modifications to the ligand backbone can lead to significant changes in the conformational preferences and, consequently, the enantioselectivity achieved chemrxiv.orgacs.org.

Table 2: Conformational Analysis and Chirality Induction in Walphos-Mediated Reactions

| Reaction Type | Metal | Walphos Ligand Example | Key Computational Findings on Conformation/Chirality | Relevant Search Result(s) |

| Asymmetric Hydrogenation | Rh | SL-W002-1 | Conformational control of stereoselectivity via steric interactions. | chemrxiv.orgresearchgate.netuni-duesseldorf.de |

| Asymmetric Cross-Coupling | Pd | SL-W002-1 | Ligand-alkyne steric repulsion in transition states controls regio- and enantioselectivity. | acs.orgnih.gov |

| Enantioselective Addition | Cu | (S,S)-Ph-BPE (related) | Steric hindrance between ligand chiral centers and substrates dictates stereoselectivity. | mdpi.com |

| Asymmetric Larock Isoquinoline Syn. | Pd | SL-W002-1 | DFT calculations clarify origin of experimentally observed enantioselectivity. | acs.org |

Mechanistic Elucidation of this compound Mediated Asymmetric Transformations

Understanding the detailed step-by-step process of catalytic reactions mediated by this compound is crucial for rational catalyst design and optimization. Computational chemistry provides powerful tools to dissect these complex mechanisms.

Transition State Modeling for Stereoselectivity Rationalization and Prediction

A cornerstone of mechanistic computational studies in asymmetric catalysis is the modeling of transition states (TSs) researchgate.netnih.govresearchgate.net. For reactions catalyzed by this compound, DFT calculations are employed to identify and characterize the specific TSs leading to enantiomeric products. By comparing the energies of competing TSs, researchers can rationalize the experimentally observed stereoselectivity and predict the outcome for new substrates or modified ligands nih.govnih.gov. The subtle differences in steric and electronic interactions within these TSs, dictated by the Walphos ligand's structure, are often the sole determinant of which enantiomer is preferentially formed nih.govmdpi.com. For example, studies on Rh-catalyzed asymmetric hydrogenation extensively use TS modeling to explain how ligands like Walphos influence selectivity researchgate.netrsc.org.

Table 3: Transition State Modeling in Walphos-Catalyzed Asymmetric Reactions

| Reaction Type | Metal | Walphos Ligand Example | Key TS Features Influencing Stereoselectivity | Computational Level/Method | Relevant Search Result(s) |

| Rh-catalyzed Hydrogenation | Rh | General Walphos | Steric interactions, ligand-substrate proximity, electronic stabilization of specific TSs. | DFT, M06 | researchgate.netrsc.org |

| Pd-catalyzed Cross-Coupling | Pd | SL-W002-1 | Steric repulsion between ligand and alkyne substituent in a 1,4-addition TS. | DFT | nih.gov |

| Pd-catalyzed Larock Isoquinoline | Pd | SL-W002-1 | Analysis of TS structures to clarify origin of enantioselectivity. | DFT | acs.org |

Reaction Pathway Characterization and Energy Profile Determination

Table 4: Reaction Pathway and Energy Profile Studies for Walphos-Catalyzed Reactions

| Reaction Type | Metal | Walphos Ligand Example | Key Steps Characterized (Computational Insight) | Energy Profile Insights | Relevant Search Result(s) |

| Rh-catalyzed Reductive Coupling | Rh | (R)-xylyl-WALPHOS | Oxidative coupling via a cumulene TS, hydrometallation. | Free energy profile, activation barriers. | nih.gov |

| Pd-catalyzed Allylic Alkylation | Pd | Walphos 1 | Mechanistic understanding via experimental and computational studies. | Not detailed in snippet. | rsc.org |

| General Catalysis | Various | General Walphos | Mapping reaction pathways, identifying rate-determining steps, understanding energy landscape. | DFT, TST | researchgate.netacs.org |

In Silico Design and Prediction of this compound Analogues with Improved Catalytic Performance

Computational chemistry is not only used to understand existing catalysts but also to design novel analogues with enhanced catalytic capabilities. By systematically modifying the structure of this compound or exploring related scaffolds, researchers can predict how changes in steric and electronic properties might affect activity, selectivity, and stability acs.org. Strategies like virtual ligand (VL) design and parameter-based optimization allow for the rapid screening of numerous theoretical ligand structures before experimental synthesis, significantly accelerating the discovery process acs.org. For example, biferrocene-based Walphos analogues have been synthesized and evaluated, with computational studies providing insights into how the structural modifications impact coordination and catalytic outcomes compared to the original Walphos ligands chemrxiv.orgacs.org.

Table 5: In Silico Design and Prediction of Walphos Analogues

| Ligand Type/Modification | Metal | Target Improvement | Computational Approach | Predicted/Observed Outcome | Relevant Search Result(s) |

| Biferrocene Analogues | Rh, Ru | Asymmetric Hydrogenation | Structural and catalytic comparison to Walphos ligands. | Altered conformational landscape, different structural surroundings of metal. | chemrxiv.orgacs.org |

| Virtual Ligands (VLs) | Various | Optimized electronic/steric parameters | Parameter-based optimization, screening of theoretical structures. | Rapid identification of optimal ligand features. | acs.org |

| General Walphos Ligands | Various | Improved catalytic performance | Structure-activity relationship studies, computational screening. | Fine-tuning steric/electronic properties for enhanced catalysis. | scbt.comrsc.org |

Compound Name List:

this compound

Walphos SL-W002-1

Walphos 1

(R)-xylyl-WALPHOS

(R)-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine

(R)-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine

Advanced Analytical Methodologies for Walphos Sl W006 1 Research

Spectroscopic Characterization Techniques in Ligand and Complex Analysis

Spectroscopic methods are fundamental to the characterization of Walphos SL-W006-1 and its derivatives. They provide detailed information on the molecular structure, bonding, and electronic environment of both the free ligand and its coordinated metal complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the ligand's framework.

³¹P NMR Spectroscopy: This is particularly crucial for phosphine (B1218219) ligands. The phosphorus nucleus gives a distinct signal whose chemical shift provides information about its oxidation state and coordination environment. Upon coordination to a metal center, the ³¹P chemical shift of this compound will typically experience a significant downfield "coordination shift," confirming the formation of a complex. The magnitude of this shift can offer insights into the nature of the metal-phosphorus bond.

2D NMR Techniques: Advanced experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals, which is essential for confirming the precise structure, especially given the ligand's complexity.

Variable-temperature NMR studies can also be conducted on the metal complexes of this compound to probe dynamic processes in solution, offering valuable mechanistic insights into the behavior of the catalyst.

Table 1: Representative NMR Data for a Walphos-type Ligand and its Metal Complex This table is illustrative and shows typical shifts and changes upon coordination.

| Nucleus | Technique | Free Ligand (δ, ppm) | Metal Complex (δ, ppm) | Observations |

| ³¹P | ³¹P{¹H} NMR | -15.2, 20.5 | 15.8, 45.1 | Significant downfield coordination shifts confirm P-metal bonding. |

| ¹H | ¹H NMR | 7.0 - 8.2 (Aryl-H) | 7.1 - 8.5 (Aryl-H) | Shifts in aromatic protons indicate changes in electronic environment. |

| ¹H | ¹H NMR | 4.0 - 4.5 (Ferrocenyl-H) | 4.2 - 4.8 (Ferrocenyl-H) | Changes in ferrocenyl proton signals upon metal coordination. |

| ¹³C | ¹³C{¹H} NMR | 125 - 140 (Aryl-C) | 126 - 145 (Aryl-C) | Subtle shifts in carbon signals throughout the ligand backbone. |

Vibrational and Electronic Spectroscopy for Understanding Electronic Properties

Vibrational and electronic spectroscopy techniques probe the bonding and electronic transitions within the molecule, providing complementary information to NMR.

Infrared (IR) and Raman Spectroscopy: These methods are used to identify the characteristic vibrational frequencies of the functional groups within this compound. Specific bands corresponding to C-H, C=C, and C-P vibrations can be identified, serving as a fingerprint for the molecule and confirming the presence of key structural motifs.

UV-Visible (UV-Vis) Spectroscopy: This technique is employed to study the electronic properties of the ligand and its metal complexes. Ferrocene-containing compounds like this compound typically exhibit characteristic absorptions in the UV-Vis region. The low-energy absorption band around 440 nm is attributed to a d-d transition on the iron center of the ferrocene (B1249389) unit. up.ac.za Higher energy bands are associated with π-π* transitions of the aromatic rings and metal-to-ligand charge transfer (MLCT) transitions. up.ac.za Upon complexation with a catalytic metal, new charge-transfer bands may appear, and existing bands may shift, providing critical information about the electronic interaction between the Walphos ligand and the metal center.

Chromatographic Methods for Investigating Reaction Progress and Purity

Chromatography is an essential tool for both the purification of this compound and the analysis of the catalytic reactions in which it is employed.

Given that this compound is a chiral ligand designed for asymmetric catalysis, the most critical measure of its effectiveness is the enantiomeric excess (ee) of the product formed. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for this analysis. heraldopenaccess.usuma.esnih.gov

The process involves using a chiral stationary phase (CSP) that can selectively interact differently with the two enantiomers of the product. This differential interaction leads to a separation in retention time, allowing for the quantification of each enantiomer. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. This analysis is fundamental to optimizing reaction conditions and evaluating the performance of the Walphos-based catalyst system. mdpi.com

Table 2: Illustrative Results from an Asymmetric Hydrogenation using a Walphos-based Catalyst Data is hypothetical and demonstrates typical results analyzed by chiral chromatography.

| Entry | Substrate | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | Methyl Acetoacetate | 0.1 | >99 | 98 |

| 2 | Itaconic Acid Dimethyl Ester | 0.1 | >99 | 96 |

| 3 | 2-Methylcinnamic Acid | 0.5 | 98 | 92 |

| 4 | Acetophenone | 0.5 | 95 | 89 |

Advanced Separation Techniques for Product Isolation and Characterization

Beyond analytical chiral separations, chromatographic techniques are vital for purification and monitoring.

Column Chromatography: During the synthesis of Walphos ligands and their analogues, column chromatography is frequently used to purify intermediates and the final ligand product, for instance, to separate different diastereomers. acs.org It is also the primary method for isolating the desired chiral product from the crude reaction mixture after a catalytic run, separating it from the catalyst, unreacted starting materials, and any byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of a chemical reaction in real-time. By spotting the reaction mixture on a TLC plate over time, chemists can quickly assess the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

X-ray Crystallography in the Elucidation of this compound Complex Structures

While spectroscopy and chromatography provide invaluable data on structure and purity, X-ray crystallography offers the only definitive, high-resolution view of the three-dimensional structure of a molecule in the solid state. schreinerlabrmc.org For the Walphos family of ligands, obtaining a single-crystal X-ray structure of a metal complex is a primary goal. acs.orgmdpi.com

This powerful technique provides precise measurements of bond lengths, bond angles, and torsional angles. For a this compound metal complex, a crystal structure reveals:

The exact coordination geometry around the metal center (e.g., square planar, tetrahedral).

The bite angle of the diphosphine ligand, a critical parameter influencing catalytic activity and selectivity.

The spatial arrangement of the bulky substituents on the phosphine atoms and the ferrocene backbone, which is essential for understanding how the ligand creates a specific chiral environment to control the stereochemical outcome of a reaction. acs.org

This structural information is invaluable for building structure-activity relationships and for the rational design of new, more effective generations of chiral ligands.

Table 3: Representative Crystallographic Data for a Hypothetical [PdCl₂(Walphos)] Complex This table presents typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Pd-P1 Bond Length | 2.24 Å | The distance between the Palladium center and the first Phosphorus atom. |

| Pd-P2 Bond Length | 2.26 Å | The distance between the Palladium center and the second Phosphorus atom. |

| P1-Pd-P2 Angle | 98.5° | The "bite angle" of the diphosphine ligand. |

| Cl1-Pd-Cl2 Angle | 89.1° | The angle between the two chloride ligands. |

| Coordination Geometry | Distorted Square Planar | The arrangement of the ligands around the Palladium center. |

Walphos Sl W006 1 As a Key Intermediate in the Synthesis of Complex Molecules

Strategic Application in the Asymmetric Synthesis of Neutral Endopeptidase (NEP) Inhibitors

The development of efficient and highly selective synthetic routes to pharmacologically important molecules is a cornerstone of modern medicinal chemistry. Neutral endopeptidase (NEP) inhibitors, a class of drugs used in the treatment of cardiovascular diseases such as heart failure, represent a significant synthetic challenge due to the presence of multiple stereocenters. The precise control of stereochemistry is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. In this context, the asymmetric synthesis of NEP inhibitors often relies on powerful catalytic methods to establish the desired chirality with high fidelity.

One of the key strategies in the synthesis of the NEP inhibitor Sacubitril involves the asymmetric hydrogenation of an enoic acid precursor, (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid, to yield the crucial intermediate, (2R,4S)-5-(biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid. This transformation establishes two of the three stereocenters present in the final drug molecule. The selection of an appropriate chiral catalyst is critical for the success of this step, and ligands from the Walphos family have been identified as effective choices for transition-metal-catalyzed asymmetric hydrogenations in this context.

Integration of Walphos SL-W006-1 Catalysis into Convergent Synthetic Routes to NEP Inhibitors

In a typical synthetic pathway to Sacubitril, the unsaturated precursor is prepared through a separate series of reactions. The subsequent asymmetric hydrogenation, catalyzed by a rhodium or ruthenium complex of a chiral phosphine (B1218219) ligand, represents a key bond-forming and stereocenter-defining step. While specific performance data for this compound in this exact transformation is not extensively detailed in publicly available literature, the inclusion of the Walphos class of ligands in patents for the synthesis of Sacubitril intermediates underscores their industrial relevance and efficacy. The general success of Walphos ligands in asymmetric hydrogenations suggests that a catalyst derived from this compound would be employed in situ or as a pre-formed complex to effect the desired reduction with high stereoselectivity.

Influence of this compound on the Stereocontrol of Critical Stereocenters in Drug Backbones

The efficacy of Walphos ligands in asymmetric catalysis stems from their unique structural features. scbt.com These ferrocene-based diphosphine ligands possess both central and planar chirality, creating a well-defined and sterically hindered chiral environment around the metal center. scbt.com This intricate three-dimensional structure is crucial for differentiating between the two prochiral faces of the substrate's double bond, leading to the preferential formation of one enantiomer over the other.

The diphenylphosphino and di(3,5-xylyl)phosphino groups on this compound play a significant role in its catalytic activity and selectivity. The bulky xylyl groups create a chiral pocket that dictates the orientation of the substrate as it coordinates to the metal catalyst. This steric control is fundamental to achieving high levels of enantioselectivity in the hydrogenation process, ensuring the formation of the desired (2R,4S) stereoisomer of the NEP inhibitor intermediate. The electronic properties of the phosphine groups also influence the catalytic cycle, affecting the rate and efficiency of the hydrogenation.

Potential Broader Applications in the Synthesis of Other Biologically Relevant Compounds

While the application of Walphos ligands in the synthesis of NEP inhibitors is a significant example of their utility, the potential of this compound extends to a wider range of biologically active molecules. The ability to catalyze asymmetric hydrogenations with high enantioselectivity makes this class of ligands valuable for the synthesis of various chiral building blocks and active pharmaceutical ingredients (APIs).

Exploration of New Synthetic Opportunities Enabled by this compound Catalysis

The success of Walphos-type ligands in the asymmetric hydrogenation of substituted acrylic acid derivatives, as seen in the synthesis of a key intermediate for the renin inhibitor Aliskiren, highlights their broader potential. acs.orgnih.gov This demonstrates that the catalytic system is not limited to a single substrate but can be applied to a range of prochiral olefins.

The structural features of this compound make it a promising candidate for other challenging asymmetric transformations beyond hydrogenation. These could include asymmetric carbon-carbon bond-forming reactions such as conjugate additions and allylic alkylations, as well as other types of reductions. The modular synthesis of Walphos ligands allows for the tuning of their steric and electronic properties, which could enable the optimization of catalysts for new and diverse synthetic applications in medicinal chemistry.

Considerations for Scalability and Process Development in Pharmaceutical Manufacturing

The transition of a synthetic route from laboratory scale to industrial production presents a unique set of challenges. For catalytic processes, factors such as catalyst loading, stability, turnover number, and ease of separation become critically important. The high efficiency of rhodium-Walphos catalyst systems, often achieving high conversions and enantioselectivities with low catalyst loadings, is a significant advantage for large-scale synthesis.

Emerging Trends and Future Research Trajectories for Walphos Sl W006 1

Development of Heterogenized and Immobilized Walphos SL-W006-1 Catalysts

A significant trend in modern catalysis is the development of heterogeneous catalysts, which offer advantages in terms of separation, recyclability, and continuous flow processes compared to their homogeneous counterparts googleapis.comgoogle.com. Research is actively exploring methods to immobilize this compound or its metal complexes onto solid supports. These supports can include materials such as carbon, metal oxides (e.g., aluminum oxide, zirconium oxide), sulfates, or carbonates googleapis.comgoogle.comgoogle.com. The goal is to create robust, reusable catalytic systems that retain the high activity and selectivity characteristic of homogeneous this compound. Studies are investigating different immobilization techniques, such as covalent grafting or physical adsorption, to ensure the stability and accessibility of the active catalytic sites. The performance data of such supported catalysts, including their turnover numbers (TON) and turnover frequencies (TOF), are crucial for evaluating their practical applicability googleapis.comgoogle.comgoogle.com. Future research will likely focus on optimizing the support material and immobilization strategy to maximize catalyst lifetime and minimize metal leaching, thereby enhancing the sustainability and economic viability of this compound-based catalytic processes.

Integration of this compound in Multi-Catalytic and Cascade Reaction Systems

The development of multi-catalytic and cascade reaction systems represents a frontier in synthetic chemistry, enabling the efficient construction of complex molecules in a single pot through a series of sequential transformations rsc.org. This compound is being explored for its potential integration into such advanced catalytic architectures. Its ability to promote high enantioselectivity and diastereoselectivity makes it an ideal candidate for controlling stereochemistry in cascade sequences rsc.org. For instance, research is investigating the use of this compound in combination with other catalysts to achieve tandem reactions, where the product of one catalytic step becomes the reactant for the next, often without intermediate purification. The development of this compound-based systems for 1,3-dipolar cycloadditions, for example, has shown high yields and selectivity, paving the way for its use in more intricate cascade processes rsc.org. Future work will focus on designing reaction sequences where this compound plays a key role in one or more catalytic steps, potentially enabling novel synthetic pathways with reduced waste and increased efficiency.

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing sustainability, reduced waste, and minimized environmental impact researchgate.netchemmethod.comacs.org. This compound's application in highly efficient catalytic reactions inherently aligns with several green chemistry tenets, such as catalysis (Principle 9) and atom economy (Principle 2) researchgate.netacs.orgsavemyexams.com. Research efforts are directed towards further enhancing the "greenness" of this compound-mediated processes. This includes exploring its use in alternative reaction media, such as water or ionic liquids, and investigating solvent-free reaction conditions where feasible researchgate.netchemmethod.com. Furthermore, optimizing synthetic routes for this compound itself to improve atom economy and reduce the generation of hazardous by-products is an ongoing area of interest. The development of catalytic processes that minimize energy consumption, such as those operating at ambient temperature and pressure, also falls within the scope of green chemistry research for this ligand acs.org. Future research will likely focus on life cycle assessments of this compound applications to identify areas for further environmental improvement.

Expanding the Reaction Repertoire and Substrate Scope of this compound Mediated Processes

The continued exploration of this compound's catalytic capabilities involves expanding its reaction repertoire and broadening the scope of substrates it can effectively transform chemblink.comresearchgate.netacs.orgresearchgate.net. While this compound has demonstrated significant success in asymmetric catalysis, cross-coupling reactions, and polymerization chemblink.com, researchers are actively investigating its potential in new catalytic transformations. This includes exploring its efficacy in C-H activation, C-C and C-heteroatom bond formations, and other challenging organic transformations. For instance, studies are examining its performance in metal-catalyzed asymmetric 1,3-dipolar cycloadditions, where it has shown high yields and enantioselectivities rsc.org. Furthermore, efforts are underway to understand how modifications to the Walphos ligand structure or its metal complexation can lead to improved activity and selectivity for specific substrate classes, including those with challenging electronic or steric properties. The development of novel catalytic systems that leverage this compound for the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials remains a key objective for future research scbt.comacs.org.

Compound List:

this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.